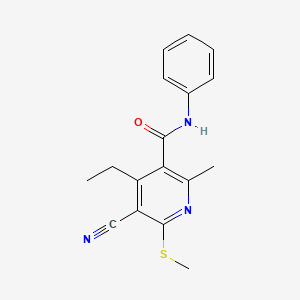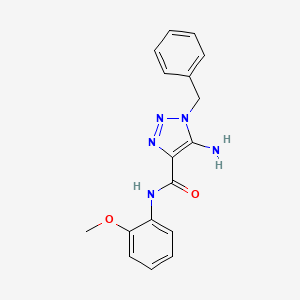![molecular formula C17H16ClN3S2 B11516209 2-{(2Z)-2-[1-(5-chlorothiophen-2-yl)ethylidene]hydrazinyl}-4-(3,4-dimethylphenyl)-1,3-thiazole](/img/structure/B11516209.png)
2-{(2Z)-2-[1-(5-chlorothiophen-2-yl)ethylidene]hydrazinyl}-4-(3,4-dimethylphenyl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2Z)-2-[1-(5-CHLOROTHIOPHEN-2-YL)ETHYLIDENE]HYDRAZIN-1-YL]-4-(3,4-DIMETHYLPHENYL)-1,3-THIAZOLE is a complex organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
The synthesis of 2-[(2Z)-2-[1-(5-CHLOROTHIOPHEN-2-YL)ETHYLIDENE]HYDRAZIN-1-YL]-4-(3,4-DIMETHYLPHENYL)-1,3-THIAZOLE typically involves the reaction of hydrazine derivatives with thioamide compounds. One common synthetic route includes the condensation of 5-chlorothiophene-2-carbaldehyde with 3,4-dimethylphenylthioamide in the presence of a base, such as triethylamine, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Cyclization: Under certain conditions, it can undergo cyclization reactions to form more complex ring structures.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with specific molecular targets in cancer cells.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. For example, its antimicrobial activity is believed to result from its ability to inhibit the function of essential enzymes in bacterial cells, leading to cell death. In cancer research, it is thought to interfere with signaling pathways that regulate cell growth and proliferation, thereby inhibiting tumor growth .
Comparison with Similar Compounds
Similar compounds to 2-[(2Z)-2-[1-(5-CHLOROTHIOPHEN-2-YL)ETHYLIDENE]HYDRAZIN-1-YL]-4-(3,4-DIMETHYLPHENYL)-1,3-THIAZOLE include other thiazole derivatives, such as:
- 4-(4-chlorophenyl)-2-[(2Z)-2-[1-(naphthalen-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazole
- 1,3,4-thiadiazole derivatives
These compounds share similar structural features and chemical properties but may differ in their specific biological activities and applications
Properties
Molecular Formula |
C17H16ClN3S2 |
|---|---|
Molecular Weight |
361.9 g/mol |
IUPAC Name |
N-[(Z)-1-(5-chlorothiophen-2-yl)ethylideneamino]-4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H16ClN3S2/c1-10-4-5-13(8-11(10)2)14-9-22-17(19-14)21-20-12(3)15-6-7-16(18)23-15/h4-9H,1-3H3,(H,19,21)/b20-12- |
InChI Key |
SGDJXTVBLGGCJH-NDENLUEZSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)N/N=C(/C)\C3=CC=C(S3)Cl)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NN=C(C)C3=CC=C(S3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-{Biphenyl-4,4'-diylbis[(2-oxoethane-2,1-diyl)sulfanediyl]}bis[6-(2-methylpropyl)pyridine-3-carbonitrile]](/img/structure/B11516129.png)
![2-[(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11516139.png)
![ethyl (4-{[(E)-{4-[bis(2-methylpropyl)amino]-3-nitrophenyl}methylidene]amino}phenyl)acetate](/img/structure/B11516147.png)
![2-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11516149.png)
![1,1'-(Sulfanediyldibenzene-4,1-diyl)bis{3-[(4-nitrophenyl)sulfanyl]pyrrolidine-2,5-dione}](/img/structure/B11516152.png)
![(2E,5Z)-3-Cyclohexyl-2-(phenylimino)-5-[(2E)-3-phenylprop-2-EN-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11516155.png)
![Dimethyl 5-({[4-(cyclohexylsulfanyl)-3-nitrophenyl]carbonyl}amino)benzene-1,3-dicarboxylate](/img/structure/B11516157.png)


![(4Z)-1-(4-fluorophenyl)-4-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B11516182.png)


![6-Amino-4-(6-nitro-1,3-benzodioxol-5-yl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11516207.png)
![4-[2-amino-3-cyano-7,7-dimethyl-4-(3-methylthiophen-2-yl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]benzenesulfonamide](/img/structure/B11516215.png)
